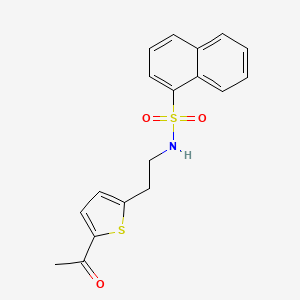![molecular formula C17H15ClN2O3S B2546285 1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea CAS No. 2309586-43-2](/img/structure/B2546285.png)
1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as "Compound A" and has been the subject of several studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells, as well as reducing the levels of amyloid-beta peptides in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce the levels of amyloid-beta peptides in the brain, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea in lab experiments is its potential as a treatment for cancer and Alzheimer's disease. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Direcciones Futuras
There are several future directions for research on 1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea. One direction is to investigate its potential as a treatment for other diseases, such as Parkinson's disease. Another direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapies. Additionally, research could focus on developing more efficient synthesis methods for the compound.
Métodos De Síntesis
The synthesis of 1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea involves the reaction of 2-chlorobenzoylisocyanate with 2-(5-furan-2-yl-2H-tetrazol-2-yl)thiophene in the presence of triethylamine and acetonitrile. The resulting product is then treated with 2-amino-2-hydroxymethyl-1,3-propanediol to yield the final compound.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea has been studied for its potential applications in medical research. One study investigated its potential as an anti-cancer agent, showing that it inhibited the growth of several cancer cell lines in vitro. Another study investigated its potential as a treatment for Alzheimer's disease, showing that it reduced the levels of amyloid-beta peptides in the brain.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-11-4-1-2-5-12(11)20-17(22)19-10-13(21)15-7-8-16(24-15)14-6-3-9-23-14/h1-9,13,21H,10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRSTKGZYSBLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

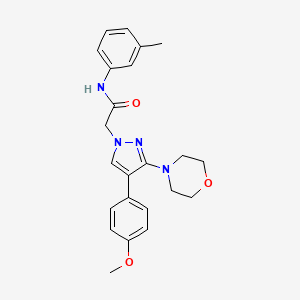
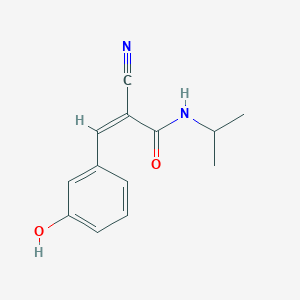
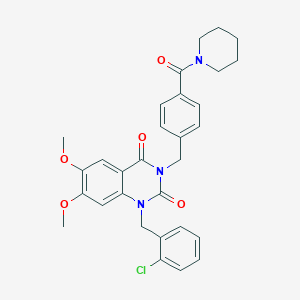
![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546210.png)

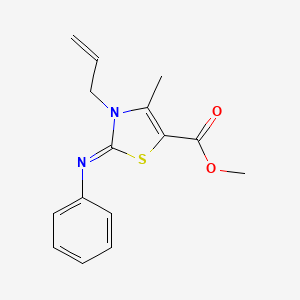
![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)
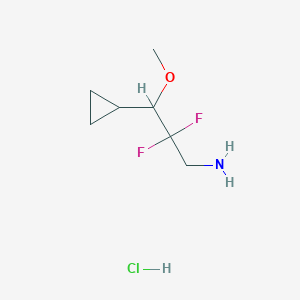

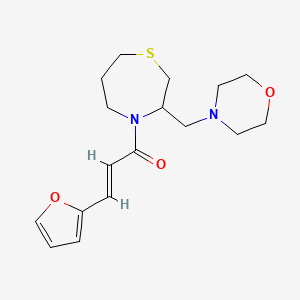
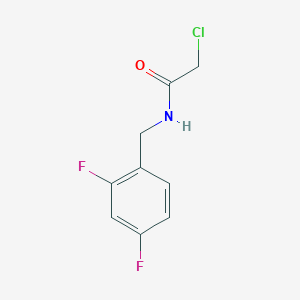
![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)
![Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2546224.png)
